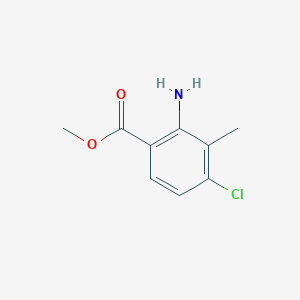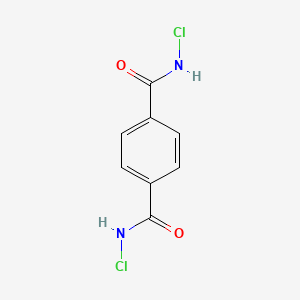
N,N'-Dichloro-1,4-benzenedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxamide, N,N’-dichloro- is a chemical compound with the molecular formula C8H6Cl2N2O2 and a molecular weight of 233.05 g/mol . It is also known as N,N’-dichloro-terephthalamide. This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the amide groups on a benzene ring. It is used in various chemical processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxamide, N,N’-dichloro- can be synthesized through the chlorination of 1,4-benzenedicarboxamide. The reaction typically involves the use of chlorine gas or sodium hypochlorite as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the amide groups. The reaction can be represented as follows:
[ \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloro compound back to the parent amide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarboxylic acid.
Reduction: Formation of 1,4-benzenedicarboxamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-dichloro- involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxamide: The parent compound without chlorine atoms.
1,4-Dichlorobenzene: A related compound with chlorine atoms directly attached to the benzene ring.
N,N’-Dichloro-terephthalamide: Another name for 1,4-Benzenedicarboxamide, N,N’-dichloro-.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-dichloro- is unique due to the presence of chlorine atoms on the amide groups, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications in chemical synthesis and research.
Properties
CAS No. |
54614-88-9 |
|---|---|
Molecular Formula |
C8H6Cl2N2O2 |
Molecular Weight |
233.05 g/mol |
IUPAC Name |
1-N,4-N-dichlorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,(H,11,13)(H,12,14) |
InChI Key |
CUYNKFJGRKFACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCl)C(=O)NCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
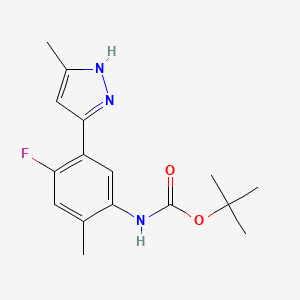
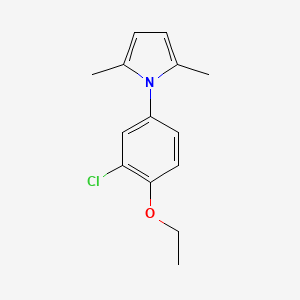

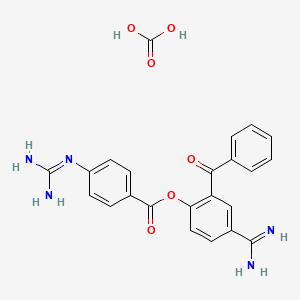
![4-Ethoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8749622.png)
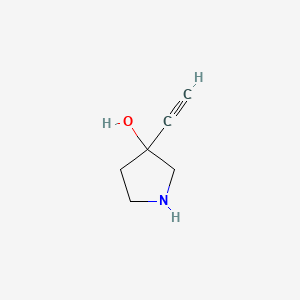
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)

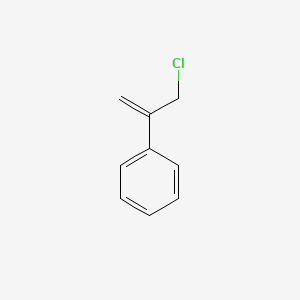
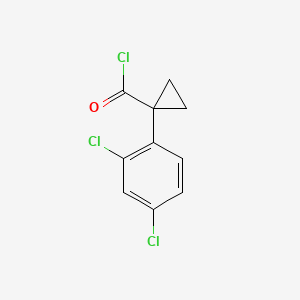
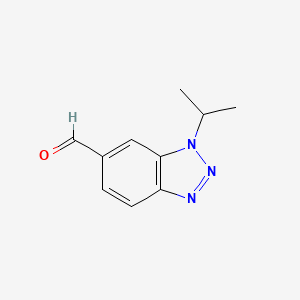
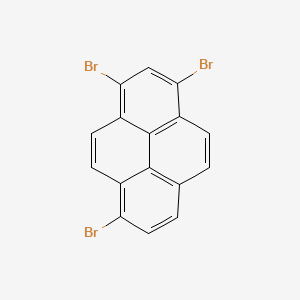
![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)
